molecular formula C13H6N4 B11072317 Pyrido[1,2-a]benzimidazole-7,8-dicarbonitrile

Pyrido[1,2-a]benzimidazole-7,8-dicarbonitrile

Cat. No.: B11072317
M. Wt: 218.21 g/mol
InChI Key: FEHLTJAKHOOLMR-UHFFFAOYSA-N
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Description

Pyrido[1,2-a]benzimidazole-7,8-dicarbonitrile is a heterocyclic compound with a fused ring structure that includes both pyridine and benzimidazole moieties. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. Its unique structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrido[1,2-a]benzimidazole-7,8-dicarbonitrile typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 2-aminobenzimidazole with malononitrile and an aldehyde under basic conditions. For example, a one-pot cyclocondensation reaction can be carried out using 2-phenyl-1H-indole-3-carboxaldehyde, malononitrile, and 2-cyanomethylbenzimidazole in the presence of a catalytic amount of sodium hydroxide .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Pyrido[1,2-a]benzimidazole-7,8-dicarbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as nitro or hydroxyl groups.

    Reduction: Reduction reactions can be used to modify the nitrile groups to amines or other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Pyrido[1,2-a]benzimidazole-7,8-dicarbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Pyrido[1,2-a]benzimidazole-7,8-dicarbonitrile exerts its effects is largely dependent on its interaction with biological targets. The compound can interact with enzymes, receptors, or DNA, leading to various biological outcomes. For instance, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity.

Comparison with Similar Compounds

Uniqueness: Pyrido[1,2-a]benzimidazole-7,8-dicarbonitrile is unique due to its specific substitution pattern and the presence of two nitrile groups, which can significantly influence its chemical reactivity and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H6N4

Molecular Weight

218.21 g/mol

IUPAC Name

pyrido[1,2-a]benzimidazole-7,8-dicarbonitrile

InChI

InChI=1S/C13H6N4/c14-7-9-5-11-12(6-10(9)8-15)17-4-2-1-3-13(17)16-11/h1-6H

InChI Key

FEHLTJAKHOOLMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC3=C(N2C=C1)C=C(C(=C3)C#N)C#N

Origin of Product

United States

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